

3-Amino-2-chlorobenzenethiol: Technical Guide & Application Profile

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Compound of Interest

Compound Name: 3-Amino-2-chlorobenzenethiol

Cat. No.: B13709630

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Executive Summary

3-Amino-2-chlorobenzenethiol (CAS: 1801694-22-3 for free base; 2055759-81-2 for HCl salt) is a specialized substituted aniline-thiol scaffold.^[1] Unlike its more common isomer (2-amino-3-chlorobenzenethiol), this molecule features a meta relationship between the amino and thiol groups, separated by a chlorine atom at the 2-position. This structural arrangement renders it unsuitable for standard benzothiazole cyclization but makes it a critical pharmacophore in the synthesis of allosteric SHP2 (Src Homology-2 phosphatase) inhibitors, a rapidly emerging class of oncology therapeutics.

This guide details the physicochemical identity, validated synthesis protocols, and medicinal chemistry applications of **3-Amino-2-chlorobenzenethiol**, specifically focusing on its role in constructing pyrazine-based SHP2 inhibitors.

Part 1: Chemical Identity & Structural Analysis

Identifiers and Physicochemical Data

Property	Data
Chemical Name	3-Amino-2-chlorobenzenethiol
Synonyms	3-Amino-2-chlorothiophenol; 2-Chloro-3-mercaptoaniline
CAS Number (Free Base)	1801694-22-3
CAS Number (HCl Salt)	2055759-81-2
Molecular Formula	C ₆ H ₆ ClNS
Molecular Weight	159.64 g/mol (Free Base); 196.10 g/mol (HCl)
SMILES	<chem>NC1=C(Cl)C(S)=CC=C1</chem>
InChI Key	CRRWKEIHCNFDBJ-UHFFFAOYSA-N (HCl salt parent)
Appearance	White to off-white solid (HCl salt); sensitive to oxidation
Solubility	Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Structural Logic & Reactivity

The molecule features a 1,2,3-substitution pattern on the benzene ring:

- Position 1 (Thiol, -SH): Highly nucleophilic, prone to oxidation to disulfide.[2]
- Position 2 (Chloro, -Cl): Provides steric bulk and electron-withdrawing character. Crucially, it blocks the ortho position between the amine and thiol, preventing the formation of benzothiazoles via standard condensation with aldehydes (a reaction typical for 2-aminobenzenethiol).
- Position 3 (Amino, -NH₂): Acts as a secondary nucleophile or handle for diazotization.

Key Insight: The "2-chloro" substituent acts as a conformational lock in drug design, often restricting the rotation of the phenyl ring when bound to a protein target like SHP2.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of **3-Amino-2-chlorobenzenethiol** does not follow the traditional Herz reaction used for ortho-aminothiophenols. Instead, a robust modern route utilizes nucleophilic aromatic substitution (

) followed by acid-mediated deprotection.

Validated Synthetic Route

Starting Material: 2-Chloro-3-fluoroaniline (CAS: 2100-67-6)

Step 1: Thioether Formation (

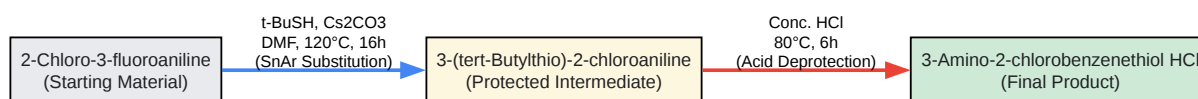
) The fluorine atom at position 3 is displaced by a tert-butyl thiol nucleophile. The tert-butyl group acts as a robust protecting group for the sulfur.

- Reagents: 2-Methylpropane-2-thiol (t-BuSH), Cesium Carbonate (), DMF.[3]
- Conditions: 120 °C, 16 hours.[3]
- Mechanism: The amino group is electron-donating, which typically deactivates the ring for . However, the ortho-chloro and meta-fluoro arrangement, combined with high temperature and a polar aprotic solvent (DMF), facilitates the displacement of the fluoride.

Step 2: Deprotection to Thiol Acidic cleavage of the tert-butyl group yields the free thiol, isolated as the hydrochloride salt to prevent oxidation.

- Reagents: Concentrated Hydrochloric Acid (HCl).[4]
- Conditions: 80 °C, 6 hours.[5]
- Workup: Concentration under reduced pressure; washing with non-polar solvent (n-hexane) to remove byproducts.[4]

Synthesis Workflow Diagram



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Caption: Two-step synthesis of **3-Amino-2-chlorobenzenethiol** HCl via nucleophilic aromatic substitution and acid deprotection.

Part 3: Applications in Medicinal Chemistry (SHP2 Inhibition)

The primary industrial application of **3-Amino-2-chlorobenzenethiol** is as a building block for allosteric SHP2 inhibitors (e.g., analogs of TNO155 or SHP099).

Mechanism of Action

SHP2 is a protein tyrosine phosphatase that links growth factor receptors to the RAS-MAPK pathway.[6] Allosteric inhibitors bind to a "tunnel" interface formed by the confluence of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited conformation.

- Role of the Scaffold: The **3-amino-2-chlorobenzenethiol** moiety mimics specific hydrophobic and polar interactions within this allosteric pocket. The thiol group is often used to form a thioether linkage to a heterocyclic core (e.g., pyrazine), while the amine participates in hydrogen bonding or further derivatization.

Key Reaction: Pyrazine Coupling

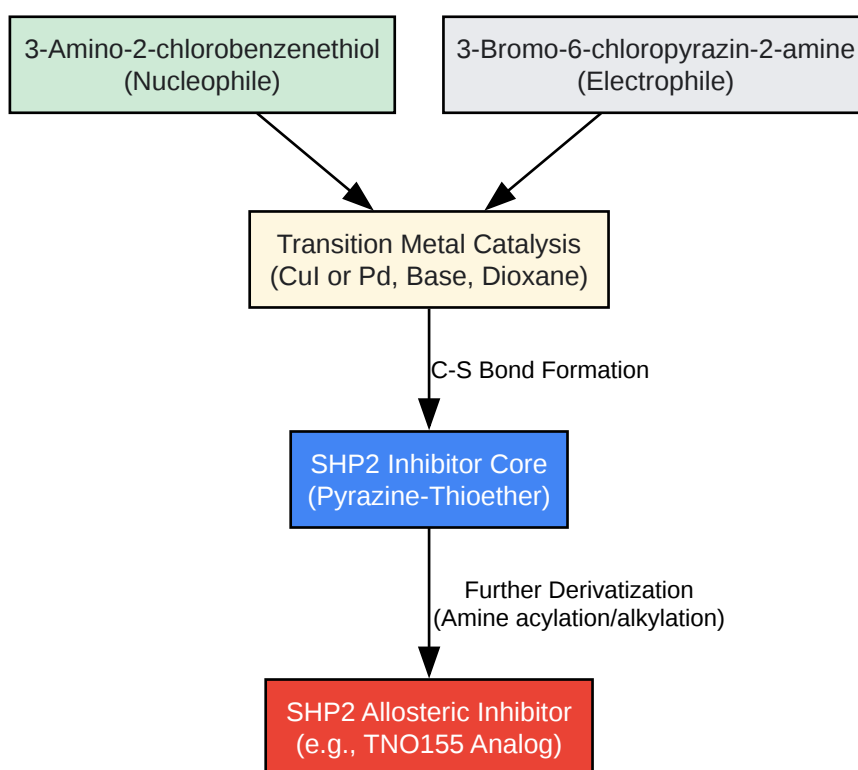
A critical step in SHP2 inhibitor synthesis is the coupling of **3-Amino-2-chlorobenzenethiol** with a chloropyrazine derivative.

Protocol:

- Reactants: **3-Amino-2-chlorobenzenethiol** HCl + 3-Bromo-6-chloropyrazin-2-amine.[4]
- Catalyst: Copper(I) Iodide (CuI) or Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions adapted for thiols).

- Base: Potassium Phosphate () or Potassium Carbonate ().
- Solvent: Dioxane or Toluene.
- Outcome: Formation of a C-S bond, yielding the biaryl thioether core.

Drug Synthesis Workflow Diagram



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Caption: Construction of SHP2 inhibitor scaffold via C-S cross-coupling of **3-Amino-2-chlorobenzenethiol**.

Part 4: Handling, Safety, and Storage

Stability & Oxidation

- Risk: Like all thiols, **3-Amino-2-chlorobenzenethiol** is prone to oxidation to the disulfide (dimer) upon exposure to air. The presence of the amino group can also facilitate auto-oxidation.
- Mitigation: Store strictly under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is significantly more stable than the free base and is the preferred form for long-term storage.

Safety Profile

- Hazards: Classed as an irritant and potentially toxic if swallowed.
- GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. The compound may release toxic fumes (SO_x, NO_x, HCl) upon thermal decomposition.

Storage Protocol

- Container: Amber glass vial with a Teflon-lined cap.
- Temperature: -20 °C (Freezer).
- Atmosphere: Flush with Argon after every use.

References

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